molecular formula C16H14ClN3O2 B2859799 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 477856-33-0

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2859799
CAS No.: 477856-33-0
M. Wt: 315.76
InChI Key: WLIDDHPHFYKTRV-UHFFFAOYSA-N
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Description

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C16H14ClN3O2. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinazoline core substituted with a chloro group at the 7th position and a 2,4-dimethoxyphenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, quinazoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine include other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. The presence of the 2,4-dimethoxyphenyl group and the chloro substitution at the 7th position can enhance its interactions with specific enzymes and receptors, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDDHPHFYKTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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